molecular formula C9H22Cl2N2 B3136554 (1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride CAS No. 41921-99-7

(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride

Cat. No. B3136554
CAS RN: 41921-99-7
M. Wt: 229.19 g/mol
InChI Key: IKCDZDXEAGHUAM-UHFFFAOYSA-N
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Description

“(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride” is a chemical compound with the CAS Number: 2305251-76-5 . It has a molecular weight of 277.24 and is typically stored at 4 degrees Celsius . The compound is in the form of a powder .


Synthesis Analysis

The synthesis of similar compounds has been described in various patents. For instance, one process involves the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid via the intermediate 1-(nitromethyl)cyclohexyl-acetic acid . Another method involves the preparation of gabapentin from its hydrochloric salt in an anhydrous medium .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2.2ClH/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12;;/h1,3-4,7-8,15H,2,5-6,9-11,14H2;2*1H . This indicates that the compound has a cyclohexyl ring with an aminomethyl group and an aniline group attached to it.


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 277.24 . It is stored at 4 degrees Celsius .

Scientific Research Applications

Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of water treatment schemes. These compounds, resistant to conventional degradation, are pivotal in textile, agricultural, and chemical industries due to their toxicity and environmental impact. Studies demonstrate the potential of various AOPs, including ozone and Fenton processes, in efficiently degrading amine- and azo-based compounds, with a focus on reaction mechanisms and the optimization of process parameters for enhanced degradation efficiencies (Bhat & Gogate, 2021).

Functionalization of Metal–Organic Frameworks (MOFs)

Amine-functionalized MOFs have garnered attention for their strong interaction with CO2, proving beneficial for CO2 capture. The synthesis methods, including in situ synthesis, post-modification, and physical impregnation, aim to enhance CO2 sorption capacity. Furthermore, amine-functionalized MOF-based membranes showcase excellent CO2 separation performance, marking significant progress in catalysis applications (Lin, Kong, & Chen, 2016).

Catalytic Reactions and Synthesis

Recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions highlight the use of aromatic, heterocyclic, and aliphatic amines with aryl halides and arylboronic acids. These developments in recyclable catalyst systems underscore the potential for commercial exploitation in organic synthesis, emphasizing the need for catalyst optimization and understanding the mechanisms for effective application in various chemical processes (Kantam et al., 2013).

Environmental and Material Science

Research into the application of carbohydrate polymers as corrosion inhibitors for metal substrates across different media points towards the use of natural polysaccharides for material applications. These polymers, including cellulose and chitosan, due to their functional groups, provide an eco-friendly alternative for corrosion inhibition, highlighting their potential in material science for protective applications (Umoren & Eduok, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-11(2)9(8-10)6-4-3-5-7-9;;/h3-8,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCDZDXEAGHUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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